REACTION_SMILES
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[C:22](=[O:23])([OH:24])[O-:25].[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[CH3:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[H-:13].[Na+:14].[Na+:26]>>[CH3:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[N:7]([C:16]([CH3:15])=[O:17])[C:6](=[O:11])[C:5]2=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(c1)C(=O)C(=O)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=O)N1C(=O)C(=O)c2cc(C)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |